1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine hydrochloride
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine hydrochloride (CAS: 1417793-48-6) is a piperazine derivative featuring a benzodioxole-substituted methyl group at the 1-position and a methyl group at the 2-position of the piperazine ring. Its molecular formula is C₁₃H₁₉ClN₂O₂, with a molecular weight of 270.755 g/mol . The compound is structurally characterized by the 1,3-benzodioxole moiety, which contributes to its electronic and steric properties, and the methyl group on the piperazine ring, which enhances conformational rigidity. This compound is primarily used in research settings, with commercial availability in milligram to gram quantities .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-2-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10-7-14-4-5-15(10)8-11-2-3-12-13(6-11)17-9-16-12;/h2-3,6,10,14H,4-5,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYROKAAWGJQAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a piperazine ring. Its molecular formula is , with a molecular weight of approximately 256.72 g/mol. The hydrochloride salt form enhances its solubility in water, facilitating biological assays.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit interactions with various neurotransmitter receptors. Specifically, studies have shown that derivatives can act as agonists or antagonists at serotonin (5-HT) receptors. For instance, docking studies suggest that similar compounds can interact with 5-HT receptors, influencing pathways related to mood regulation and anxiety .
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For example, certain derivatives have demonstrated significant inhibition of α-amylase activity, which is crucial for carbohydrate metabolism. In vitro assays showed IC50 values ranging from 2.57 to 4.28 µg/mL for selected compounds . These findings suggest that this compound may possess similar antidiabetic properties.
Anticancer Activity
In vitro studies have also explored the anticancer potential of benzodioxole derivatives. One study reported that specific derivatives reduced cancer cell viability significantly while maintaining low cytotoxicity towards normal cells . This indicates a promising therapeutic window for further development.
Neuropharmacological Effects
The interaction of this compound with serotonin receptors suggests potential applications in treating mood disorders. Compounds with similar structures have shown efficacy in modulating receptor activity, which could lead to anxiolytic or antidepressant effects .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperazine under controlled conditions to yield the desired product in good yields. Characterization is performed using NMR and mass spectrometry to confirm structure and purity.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a piperazine structure. The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperazine under controlled conditions to yield the hydrochloride salt form, which enhances its solubility and stability.
Antidepressant and Anxiolytic Activities
Studies have indicated that derivatives of piperazine, including 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine hydrochloride, exhibit potential antidepressant and anxiolytic properties. These effects are believed to be mediated through interactions with serotonin receptors, which play a crucial role in mood regulation.
Antiepileptic Properties
Research has explored the use of similar compounds in the development of antiepileptic drugs. For instance, analogs synthesized from benzo[d][1,3]dioxole have shown efficacy in reducing seizure activity in animal models, suggesting that this compound may also possess similar properties .
Sensor Development
The unique chemical structure of this compound allows it to be utilized in the development of electrochemical sensors. These sensors can selectively detect heavy metals or other contaminants in environmental samples due to the compound's ability to form stable complexes with various ions .
Drug Delivery Systems
In drug delivery applications, this compound can be integrated into polymer matrices to improve the bioavailability of poorly soluble drugs. Its hydrophilic nature facilitates better interaction with biological membranes, potentially enhancing drug absorption .
Case Study 1: Antidepressant Activity
A recent study investigated the antidepressant effects of piperazine derivatives in rodent models. The results indicated that compounds with a benzo[d][1,3]dioxole structure significantly reduced depressive behaviors when administered at specific dosages .
Case Study 2: Electrochemical Sensors
Another study focused on synthesizing electrochemical sensors using derivatives of benzo[d][1,3]dioxole for detecting lead ions in water samples. The sensors demonstrated high sensitivity and selectivity, showcasing the potential application of this compound in environmental monitoring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperazine Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Key Differentiators of the Target Compound
Substituent Effects : The benzodioxolylmethyl group provides steric bulk and electron-rich aromaticity, distinguishing it from chlorinated or simple benzyl analogues .
Methyl Group on Piperazine : Enhances rigidity and may modulate receptor interactions compared to unsubstituted piperazines .
Salt Form : The hydrochloride salt improves aqueous solubility, facilitating formulation in biological studies .
Q & A
Basic: What synthetic pathways are recommended for synthesizing 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis of piperazine derivatives typically involves multi-step reactions, including alkylation, acylation, or nucleophilic substitution. For this compound, a plausible pathway involves:
Alkylation of the piperazine core : Reacting 2-methylpiperazine with a benzodioxole-containing alkylating agent (e.g., 5-(chloromethyl)-1,3-benzodioxole) under basic conditions (e.g., KCO in DMF) .
Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol).
Optimization strategies :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF vs. acetonitrile) to enhance yield .
- Use catalytic agents (e.g., phase-transfer catalysts) for improved regioselectivity .
Basic: How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?
Answer:
- Infrared (IR) spectroscopy : Confirm functional groups (e.g., C-O-C in benzodioxole at ~1250 cm, piperazine N-H stretching at ~3300 cm) .
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase (e.g., acetonitrile:water + 0.1% TFA) to assess purity (>98%) .
Advanced: What strategies resolve contradictions in bioactivity data across experimental models for this compound?
Answer:
Contradictions may arise from differences in assay conditions (e.g., cell lines, protein targets). Methodological solutions include:
Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize data .
Dose-response validation : Perform EC/IC curves across multiple replicates to identify outliers .
Target specificity profiling : Employ computational tools (e.g., Molecular Operating Environment, MOE) to predict off-target interactions .
Cross-validation with structural analogs : Compare bioactivity with derivatives (e.g., 6-chloro-1,3-benzodioxol-5-amine analogs) to isolate substituent effects .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Answer:
- Molecular docking : Use software like MOE or AutoDock to simulate binding to receptors (e.g., serotonin or dopamine receptors). Focus on hydrogen bonding between the piperazine nitrogen and Asp residue in the binding pocket .
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess binding free energy (ΔG) .
- QSAR modeling : Correlate structural features (e.g., benzodioxole lipophilicity) with activity data to predict modifications for enhanced potency .
Advanced: What challenges arise in establishing structure-activity relationships (SAR) for piperazine derivatives, and how can they be addressed?
Answer:
Challenges :
- Conformational flexibility of the piperazine ring complicating binding mode predictions.
- Subtle substituent effects (e.g., electron-withdrawing groups on benzodioxole) altering bioactivity unpredictably .
Solutions : - Crystallographic studies : Resolve 3D structures of ligand-target complexes (e.g., via PDB depositions) to guide SAR .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors in benzodioxole) using tools like Schrödinger’s Phase .
- Synthetic diversification : Systematically modify substituents (e.g., halogenation of benzodioxole) and test in standardized assays .
Advanced: How should researchers design experiments to assess the metabolic stability of this compound?
Answer:
- In vitro hepatic microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH to measure half-life (t) via LC-MS/MS .
- Cytochrome P450 inhibition assays : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .
- Stability under physiological conditions : Expose the compound to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to assess degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
